REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[C:3]1[CH:7]=[CH:6][NH:5][N:4]=1.N#N.[O:12]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1)[CH3:13].C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH3:13][O:12][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][N:5]2[CH:6]=[CH:7][C:3]([C:2]([F:9])([F:8])[F:1])=[N:4]2)=[CH:16][CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NNC=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
86.3 g
|
Type
|
reactant
|
Smiles
|
O(C)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
NaH (33.08 g (19.85 mol, 60%) was washed with n-hexane
|
Type
|
ADDITION
|
Details
|
dry DMF (500 mL) was added drop wise under N2 atmosphere
|
Type
|
STIRRING
|
Details
|
to stir for 12 h at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction contents
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate (2×400 mL)
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with 2N HCl (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the contents were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by CC with 10% ethyl acetate/n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=C(C=C2)C(F)(F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |